molecular formula C14H14N2O4 B6414955 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid CAS No. 1258621-46-3

6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid

Cat. No.: B6414955
CAS No.: 1258621-46-3
M. Wt: 274.27 g/mol
InChI Key: GPJVNQOFUYGMIJ-UHFFFAOYSA-N
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Description

6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of an amino group at the 6th position and a 2,4-dimethoxyphenyl group at the 3rd position of the picolinic acid structure. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile and ammonium acetate to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to facilitate the synthesis under ambient conditions. For instance, UiO-66 (Zr)-N(CH2PO3H2)2 has been employed as a catalyst in the synthesis of picolinic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler analog with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid is unique due to the presence of both an amino group and a 2,4-dimethoxyphenyl group, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-amino-3-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-8-3-4-9(11(7-8)20-2)10-5-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJVNQOFUYGMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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